3-(Hidroximetil)picolinonitrilo

Descripción general

Descripción

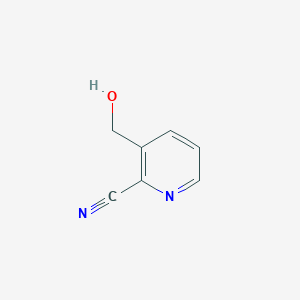

3-(Hydroxymethyl)picolinonitrile is an organic compound characterized by the presence of a hydroxymethyl group attached to the third position of a picolinonitrile ring. This compound is of significant interest due to its versatile applications in various fields, including synthetic chemistry, pharmaceuticals, and materials science.

Aplicaciones Científicas De Investigación

3-(Hydroxymethyl)picolinonitrile has a wide range of applications in scientific research:

Mecanismo De Acción

Target of Action

It is known that 2,3,4-trisubstituted pyridines, which can be synthesized from 3-hydroxy-4-substituted picolinonitriles, are frequently found in biologically active molecules . These molecules have a wide range of targets, including enzymes like acetylcholinesterase .

Mode of Action

It is known that the compound can be synthesized via gold(i)-catalyzed cyclization of 4-propargylaminoisoxazoles and subsequent n-o bond cleavage of isoxazolopyridines . This suggests that the compound might interact with its targets through similar cyclization and bond cleavage mechanisms.

Biochemical Pathways

The compound is a valuable synthetic intermediate for 2,3,4-trisubstituted pyridines . These pyridines are found in various biologically active molecules, suggesting that they may affect a wide range of biochemical pathways.

Pharmacokinetics

The hydroxyl group could enhance solubility, while the nitrile group could be metabolized into a variety of functional groups .

Result of Action

Given that it is a precursor to 2,3,4-trisubstituted pyridines, it may contribute to the biological activities of these molecules, such as reactivating nerve-agent-inhibited human acetylcholinesterase .

Action Environment

It is known that the stability of similar organoboron compounds can be affected by air and moisture . Therefore, it is possible that similar environmental factors could influence the action of 3-(Hydroxymethyl)picolinonitrile.

Análisis Bioquímico

Biochemical Properties

It is known that the compound can interact with various enzymes, proteins, and other biomolecules in the context of synthetic reactions

Molecular Mechanism

It is known that the compound can undergo gold(I)-catalyzed cyclization and subsequent N O bond cleavage under mild reaction conditions in a stepwise and one-pot fashion

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hydroxymethyl)picolinonitrile typically involves the cyclization of 4-propargylaminoisoxazoles followed by N-O bond cleavage. This process is catalyzed by gold(I) under mild reaction conditions, allowing for a stepwise and one-pot formation of the desired product .

Industrial Production Methods: Industrial production methods for 3-(Hydroxymethyl)picolinonitrile are not extensively documented. the synthetic approach involving gold(I)-catalyzed cyclization and subsequent N-O bond cleavage provides a scalable route for its production .

Análisis De Reacciones Químicas

Types of Reactions: 3-(Hydroxymethyl)picolinonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to facilitate substitution reactions.

Major Products:

Oxidation: Aldehydes or carboxylic acids.

Reduction: Primary amines.

Substitution: Ethers or esters.

Comparación Con Compuestos Similares

3-Hydroxy-4-substituted picolinonitriles: These compounds share a similar structure but differ in the substitution pattern on the pyridine ring.

Pyridine derivatives: Compounds such as 2,3,4-trisubstituted pyridines exhibit similar chemical properties and applications.

Uniqueness: 3-(Hydroxymethyl)picolinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both hydroxymethyl and nitrile groups allows for diverse chemical transformations and interactions, making it a versatile compound in various research fields .

Actividad Biológica

3-(Hydroxymethyl)picolinonitrile is a chemical compound with the molecular formula C₇H₈N₂O and a molecular weight of approximately 136.15 g/mol. It features a pyridine ring with a hydroxymethyl group at the 3-position and a cyano group at the 2-position. This unique structure contributes to its diverse biological activities, making it an interesting subject for research in medicinal chemistry and pharmacology.

The biological activity of 3-(Hydroxymethyl)picolinonitrile can be attributed to its functional groups:

- Hydroxymethyl Group : This group can undergo oxidation to form aldehydes or carboxylic acids, enhancing the compound's reactivity and potential biological interactions.

- Nitrile Group : The nitrile functional group is known for participating in nucleophilic addition reactions, which can lead to the formation of biologically active derivatives.

Anticancer Activity

Recent studies have highlighted the potential of 3-(Hydroxymethyl)picolinonitrile as an anticancer agent. Its structural similarity to known inhibitors of cancer-related pathways suggests it may interact with key proteins involved in tumor progression.

- Mechanism of Action : The compound may inhibit histone acetyltransferases (HATs), which play a critical role in cancer cell proliferation by regulating gene expression. This inhibition could lead to reduced tumor growth and enhanced apoptosis in cancer cells .

Antimicrobial Properties

Research indicates that 3-(Hydroxymethyl)picolinonitrile exhibits antimicrobial activity against various pathogens, including Gram-positive and Gram-negative bacteria. Its efficacy is attributed to its ability to penetrate bacterial cell walls and disrupt metabolic processes.

- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values that demonstrate significant activity against strains such as E. coli and Pseudomonas aeruginosa, suggesting its potential use in treating bacterial infections .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of 3-(Hydroxymethyl)picolinonitrile is crucial for developing more potent derivatives. Key findings include:

- Substituent Effects : Variations in the hydroxymethyl and nitrile groups significantly influence biological activity. For instance, compounds with additional electron-withdrawing or electron-donating groups showed enhanced potency against specific targets .

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Hydroxymethylpyridine | Hydroxymethyl at position 2 | Different activity profile |

| 4-Hydroxymethylpyridine | Hydroxymethyl at position 4 | Potentially different pharmacokinetics |

| Picolinonitrile | Nitrile without hydroxymethyl | Baseline for comparison |

| 5-Hydroxypicolinonitrile | Hydroxyl instead of hydroxymethyl | Different reactivity |

Case Studies

- Cancer Cell Line Studies : In vitro studies using various cancer cell lines demonstrated that treatment with 3-(Hydroxymethyl)picolinonitrile resulted in significant reductions in cell viability, particularly in breast and prostate cancer models .

- Antibacterial Efficacy : A case study involving A. baumannii showed that derivatives of 3-(Hydroxymethyl)picolinonitrile exhibited improved antibacterial properties, overcoming common resistance mechanisms .

Propiedades

IUPAC Name |

3-(hydroxymethyl)pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c8-4-7-6(5-10)2-1-3-9-7/h1-3,10H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPSFXGJWKADMPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C#N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30437401 | |

| Record name | 3-(Hydroxymethyl)-2-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30437401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131747-56-3 | |

| Record name | 3-(Hydroxymethyl)-2-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131747-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Hydroxymethyl)-2-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30437401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.